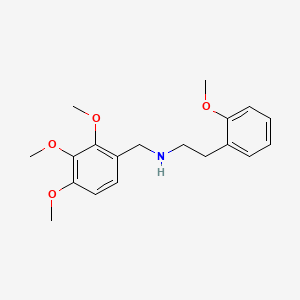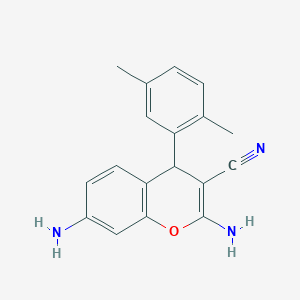![molecular formula C23H24N2O4S B4884989 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)
2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, commonly known as NPA, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Mecanismo De Acción
NPA exerts its effects by binding to the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor and blocking its activity. This receptor is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. By blocking the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor, NPA can prevent the formation of new memories and reduce the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
NPA has been shown to have a variety of biochemical and physiological effects. It can reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of chronic pain. Additionally, NPA can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to the antidepressant and anxiolytic effects of NPA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPA in lab experiments is its selectivity for the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor. This allows researchers to study the specific effects of 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor blockade without affecting other neurotransmitter systems. However, NPA has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on NPA. One area of interest is the development of more selective 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor antagonists that can target specific subunits of the receptor. Additionally, researchers are investigating the potential of NPA as a treatment for other conditions, such as epilepsy and neurodegenerative diseases. Finally, there is ongoing research into the mechanisms of action of NPA and its effects on synaptic plasticity.
Métodos De Síntesis
The synthesis of NPA involves the reaction between 2-naphthol and N-(4-chlorobenzyl)-N-(1-piperidinylmethyl)amine, followed by the addition of acetic anhydride. The resulting product is then treated with sodium hydroxide to form the final compound.
Aplicaciones Científicas De Investigación
NPA has been extensively used in scientific research to study the role of the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor in various physiological and pathological conditions. It has been shown to be effective in treating depression, anxiety, and chronic pain. Additionally, NPA has been used to study the mechanisms of addiction and tolerance to drugs of abuse.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-23(17-29-21-11-8-18-6-2-3-7-19(18)16-21)24-20-9-12-22(13-10-20)30(27,28)25-14-4-1-5-15-25/h2-3,6-13,16H,1,4-5,14-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWEHWFUYQUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)
![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)



![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)